molecular formula C16H24N2O4S B422530 N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide

Cat. No.: B422530
M. Wt: 340.4g/mol
InChI Key: JCKKKFWTNCXXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a chemical compound with the molecular formula C16H24N2O4S and a molar mass of 340.43776 g/mol . This compound is known for its unique chemical structure, which includes a sulfonyl group and a tetrahydrofuran ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves several steps. The starting materials typically include 3,4-dimethylaniline and tetrahydro-2-furanylmethylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. The process includes the formation of an intermediate, which is then reacted with acetic anhydride to yield the final product .

Chemical Reactions Analysis

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Compared to other similar compounds, N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide stands out due to its unique combination of a sulfonyl group and a tetrahydrofuran ring. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4g/mol

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C16H24N2O4S/c1-12-6-7-14(9-13(12)2)18(23(3,20)21)11-16(19)17-10-15-5-4-8-22-15/h6-7,9,15H,4-5,8,10-11H2,1-3H3,(H,17,19)

InChI Key

JCKKKFWTNCXXHS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C)C

Origin of Product

United States

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